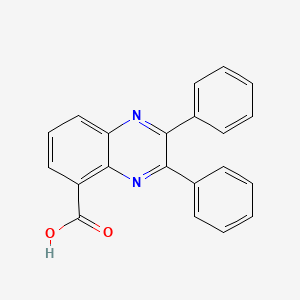

2,3-diphenylquinoxaline-5-carboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

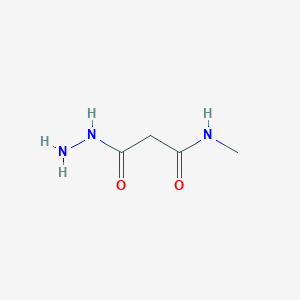

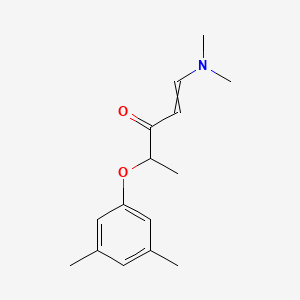

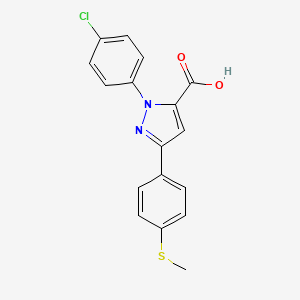

2,3-diphenylquinoxaline-5-carboxylic Acid is a quinoxaline derivative12. It has a molecular weight of 326.3512. It is a potential antineoplastic agent23 and has been shown to inhibit Akt translocation by targeting the pleckstrin homology (PH) domain4.

Synthesis Analysis

The synthesis of 2,3-diphenylquinoxaline derivatives typically involves the reaction of an alkyne with iodine in dimethyl sulfoxide (DMSO) at 130°C for 24 hours. This is followed by the addition of o-phenylenediamine5.Molecular Structure Analysis

The molecular structure of 2,3-diphenylquinoxaline-5-carboxylic Acid consists of a quinoxaline core with two phenyl groups at the 2 and 3 positions and a carboxylic acid group at the 5 position12.

Chemical Reactions Analysis

While specific chemical reactions involving 2,3-diphenylquinoxaline-5-carboxylic Acid are not readily available, quinoxaline derivatives are known to exhibit strong absorption spectra in THF6.

Physical And Chemical Properties Analysis

2,3-diphenylquinoxaline-5-carboxylic Acid is a solid compound1. It has a molecular weight of 326.3512. It is insoluble in water8.

Wissenschaftliche Forschungsanwendungen

-

Pharmaceutical and Biological Applications

- Quinoxaline derivatives have diverse pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .

- The methods of application or experimental procedures involve the synthesis of quinoxaline derivatives via many different methods of synthetic strategies .

- The outcomes obtained show that these compounds have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases .

-

Chemistry and Material Science Applications

- 2,3-Diphenylquinoxaline (DPQ) is an efficient electron withdrawing unit due to its suitable electronegativity, stable quinoid structure, and easy synthesis .

- It is used as a component for the construction of conjugated polymers of the D–A type and in different arrangements of donor and acceptor molecules throughout the molecule .

- The outcomes obtained show that these compounds have potential applications in the field of material science .

-

Antiviral and Antimicrobial Applications

-

Treatment of Cancerous Cells, AIDS, and Schizophrenia

- Quinoxaline derivatives have become a crucial component in drugs used to treat cancerous cells, AIDS, and schizophrenia .

- The methods of application or experimental procedures involve the synthesis of quinoxaline derivatives via many different methods of synthetic strategies .

- The outcomes obtained show that these compounds have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases .

-

Treatment of Plant Viruses

- Quinoxaline derivatives have been used in the treatment of plant viruses .

- The methods of application or experimental procedures involve the synthesis of quinoxaline derivatives via many different methods of synthetic strategies .

- The outcomes obtained show that these compounds have potential applications in the field of plant pathology .

-

Applications in Green Chemistry

- Quinoxaline derivatives have been synthesized using green chemistry approaches .

- The methods of application or experimental procedures involve the synthesis of quinoxaline derivatives via many different methods of synthetic strategies .

- The outcomes obtained show that these compounds have potential applications in the field of green chemistry .

-

Synthesis of Biologically Active Quinoxalines

- Quinoxalines, a class of N-heterocyclic compounds, are important biological agents .

- A significant amount of research activity has been directed towards this class .

- They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .

- Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .

-

Use in Organic Chemistry

- Quinoxaline derivatives have been used in various reactions in organic chemistry .

- They have been used in reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .

- The outcomes obtained show that these compounds have potential applications in the field of organic chemistry .

-

Use in the Construction of Conjugated Polymers

- 2,3-Diphenylquinoxaline (DPQ) is an efficient electron withdrawing unit due to its suitable electronegativity, stable quinoid structure, and easy synthesis .

- It is used as a component for the construction of conjugated polymers of the D–A type and in different arrangements of donor and acceptor molecules throughout the molecule .

- The outcomes obtained show that these compounds have potential applications in the field of material science .

Safety And Hazards

While specific safety and hazard information for 2,3-diphenylquinoxaline-5-carboxylic Acid is not readily available, general precautions include avoiding contact with skin and eyes, not breathing vapors or mists, and not allowing contact with air9.

Zukünftige Richtungen

Given its potential as an α-glucosidase inhibitor7, future research could explore the use of 2,3-diphenylquinoxaline-5-carboxylic Acid and related compounds in the treatment of diabetes. Additionally, its ability to inhibit Akt translocation4 suggests potential applications in cancer treatment.

Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to relevant scientific literature and resources.

Eigenschaften

IUPAC Name |

2,3-diphenylquinoxaline-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O2/c24-21(25)16-12-7-13-17-20(16)23-19(15-10-5-2-6-11-15)18(22-17)14-8-3-1-4-9-14/h1-13H,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGAMBOCHRTYBBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC(=C3N=C2C4=CC=CC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378019 |

Source

|

| Record name | 2,3-diphenylquinoxaline-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-diphenylquinoxaline-5-carboxylic Acid | |

CAS RN |

90833-20-8 |

Source

|

| Record name | 2,3-diphenylquinoxaline-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal](/img/structure/B1350107.png)

![Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1350117.png)

![2-(3,5-Dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1350132.png)